An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxybenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Hydroxybenzothiazole, a key heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry and materials science. This document outlines its fundamental properties, details standardized experimental protocols for their determination, and visualizes key experimental workflows and biological contexts.
Core Physicochemical Data
6-Hydroxybenzothiazole (CAS No: 13599-84-3), also known as 6-Benzothiazolol, is a solid, crystalline compound. Its key physicochemical properties are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NOS | [1] |
| Molecular Weight | 151.18 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 186.0 - 190.0 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Strongest Acidic) | 9.22 (Predicted) | [2] |
| pKa (Strongest Basic) | 2.54 (Predicted) | [2] |
| logP | 1.81 - 1.82 (Predicted) | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided to ensure reproducibility and adherence to standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry 6-Hydroxybenzothiazole is packed into a capillary tube to a height of 1-2 mm.[3][4] This is achieved by tapping the sealed end of the capillary tube on a hard surface.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube). The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[6]
-
Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Determination (Qualitative & Quantitative)
Understanding the solubility of 6-Hydroxybenzothiazole is essential for its application in solution-based assays and formulations.
Methodology (Qualitative):
-
A small, measured amount (e.g., 25 mg) of 6-Hydroxybenzothiazole is placed in a test tube.[7]
-
The solvent (e.g., Methanol) is added in small portions (e.g., 0.75 mL total) with vigorous shaking after each addition.[7]
-
The substance is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.[8][9]
Methodology (Quantitative - Shake-Flask Method):
-
Equilibration: An excess amount of 6-Hydroxybenzothiazole is added to a known volume of the solvent (e.g., Methanol) in a sealed container. The mixture is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[8]
-
Sampling: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove undissolved solids.[8]
-
Quantification: The concentration of 6-Hydroxybenzothiazole in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8] The experiment should be performed in triplicate for accuracy.[8]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological target interactions. Potentiometric titration is a precise method for its determination.[10]
Methodology:
-
Solution Preparation: A solution of 6-Hydroxybenzothiazole is prepared in an appropriate solvent (typically water or a co-solvent system if solubility is low) at a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[11]
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11]
-
Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each incremental addition of the titrant.[11]
-
Analysis: The pKa value is determined from the titration curve. It corresponds to the pH at the half-equivalence point. For multiprotic species, analysis methods like difference plots or second-derivative plots can be used to identify the inflection points corresponding to each pKa value.[12][13]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a critical factor in predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The shake-flask method is the gold standard for experimental logP determination.[14][15]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.[15]
-
Partitioning: A known amount of 6-Hydroxybenzothiazole is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously until equilibrium is achieved, allowing the compound to partition between the two immiscible layers.[16]
-
Phase Separation & Analysis: The two phases (n-octanol and aqueous) are carefully separated. The concentration of 6-Hydroxybenzothiazole in each phase is accurately measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to 6-Hydroxybenzothiazole.
Experimental Workflow: Synthesis of 6-Hydroxybenzothiazole
This workflow illustrates a synthetic route starting from 1,4-benzoquinone.[2][18]
Logical Relationship: Role in Drug Discovery
The benzothiazole scaffold, including 6-hydroxy substituted derivatives, is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[19][20] This diagram illustrates the general role of these compounds in modulating cellular signaling for therapeutic effects.
References
- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. saltise.ca [saltise.ca]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
- 20. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
